molecular formula C12H17ClN2O3 B1431168 4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride CAS No. 1426290-64-3

4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1431168
CAS No.: 1426290-64-3
M. Wt: 272.73 g/mol
InChI Key: XGJTVQQTZKCYHE-UHFFFAOYSA-N
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Description

4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 It is a piperidine derivative where the piperidine ring is substituted with a 4-nitrobenzyl group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-nitrobenzyl chloride.

    Reaction: Piperidine is reacted with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Formation of Ether Linkage: The nucleophilic substitution reaction results in the formation of the ether linkage, yielding 4-[(4-Nitrobenzyl)oxy]piperidine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including NMR, HPLC, and LC-MS analysis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced with other substituents.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-[(4-Aminobenzyl)oxy]piperidine.

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: 4-nitrobenzyl alcohol and piperidine.

Scientific Research Applications

4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving neurotransmitter pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form an amino group, which may interact with biological targets. The piperidine ring can also interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar structure but lacks the nitro group.

    4-(4-Chlorobenzyl)piperidine: Contains a chlorobenzyl group instead of a nitrobenzyl group.

    4-(4-Methoxybenzyl)piperidine: Contains a methoxybenzyl group instead of a nitrobenzyl group.

Uniqueness

4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, providing a versatile platform for chemical modifications and functionalization.

Properties

IUPAC Name

4-[(4-nitrophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-14(16)11-3-1-10(2-4-11)9-17-12-5-7-13-8-6-12;/h1-4,12-13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJTVQQTZKCYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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